molecular formula C22H37Cl3N4O B1663565 NASPM trihydrochloride

NASPM trihydrochloride

Cat. No.: B1663565
M. Wt: 479.9 g/mol
InChI Key: JNEOJAUJWOPWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NASPM trihydrochloride, also known as 1-Naphthylacetyl spermine trihydrochloride, is a synthetic analogue of Joro spider toxin. It is primarily known for its role as an antagonist of calcium-permeable AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. This compound selectively suppresses the inwardly rectifying and calcium-permeable AMPA receptors expressed in type II neurons .

Biochemical Analysis

Biochemical Properties

NASPM trihydrochloride selectively suppresses inwardly rectifying and calcium-permeable AMPA receptors expressed in type II neurons. It has no effect on AMPA receptors in type I neurons . The compound interacts with AMPA receptors lacking the GluA2 subunit, blocking these receptors with an IC50 value of 0.33 µM . This blocking effect is both use- and voltage-dependent . By inhibiting these receptors, this compound can modulate synaptic transmission and plasticity, which are essential for various neural processes .

Cellular Effects

This compound has significant effects on various types of cells, particularly neurons. It selectively inhibits calcium-permeable AMPA receptors in type II neurons, leading to a reduction in excitatory post-synaptic currents . This inhibition can protect hippocampal neurons against global ischemia-induced cell death . Additionally, this compound influences cell signaling pathways by blocking calcium influx through AMPA receptors, which can affect downstream signaling cascades and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to calcium-permeable AMPA receptors and blocking their activity . This binding prevents the influx of calcium ions, which is crucial for various cellular processes, including synaptic plasticity and neurotransmitter release . The inhibition of these receptors by this compound is both use- and voltage-dependent, meaning that the blocking effect is more pronounced at higher levels of receptor activity and at specific membrane potentials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at 4°C and away from moisture . In solution, it remains stable for up to six months at -80°C and for one month at -20°C . Over time, the blocking effect of this compound on calcium-permeable AMPA receptors can lead to long-term changes in synaptic strength and plasticity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats, this compound dose-dependently improved kindled seizures and shortened the afterdischarge duration . At higher doses, the compound can exhibit toxic or adverse effects, although specific details on these effects are limited . The threshold effects observed in these studies suggest that careful dosage control is necessary to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium-permeable AMPA receptors . By blocking these receptors, the compound can influence metabolic flux and metabolite levels within neurons

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily to neurons expressing calcium-permeable AMPA receptors . The compound interacts with these receptors, leading to its localization at synaptic sites where it can exert its blocking effects . The transporters or binding proteins involved in the distribution of this compound are not well-characterized, and additional studies are required to understand these mechanisms fully.

Subcellular Localization

This compound is localized primarily at the synaptic sites of neurons expressing calcium-permeable AMPA receptors . This subcellular localization is crucial for its activity, as it allows the compound to effectively block these receptors and modulate synaptic transmission

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NASPM trihydrochloride involves the acetylation of spermine with 1-naphthylacetyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often subjected to quality control measures such as high-performance liquid chromatography (HPLC) to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions: NASPM trihydrochloride primarily undergoes substitution reactions due to the presence of reactive amine groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include acyl chlorides and anhydrides, with reactions typically occurring in organic solvents under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, acetylation of this compound with acyl chlorides results in the formation of N-acyl derivatives .

Scientific Research Applications

NASPM trihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Joro Spider Toxin: The natural analogue of NASPM trihydrochloride, known for its similar antagonistic effects on calcium-permeable AMPA receptors.

    NBQX: Another AMPA receptor antagonist, but it does not selectively target calcium-permeable receptors.

    CNQX: Similar to NBQX, it is a broad-spectrum AMPA receptor antagonist.

Uniqueness: this compound is unique in its selective antagonism of calcium-permeable AMPA receptors, making it a valuable tool for studying these specific receptor subtypes. Its synthetic nature also allows for modifications to enhance its selectivity and potency .

Properties

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEOJAUJWOPWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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